Product packaging for Gadofosveset(Cat. No.:)

Gadofosveset

Cat. No.: B10832322
M. Wt: 975.9 g/mol
InChI Key: PIZALBORPSCYJU-QSQMUHTISA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Gadofosveset trisodium is a gadolinium-based contrast agent (GBCA) that was developed for magnetic resonance angiography (MRA). It functions as an intravascular blood-pool agent due to its reversible, strong noncovalent binding to human serum albumin . This binding confers several key properties critical for research: a significant increase in T1 relaxivity, a prolonged intravascular half-life, and restriction of the agent primarily to the vascular space . The primary research application of this compound trisodium is for high-resolution, steady-state MRA of the vascular system . Its prolonged intravascular residence time enables detailed imaging of both arterial and venous structures during a single, low-dose contrast injection . This makes it particularly valuable for researching dynamic and functional vascular disease, comprehensive peripheral vascular imaging, and thoracic vasculature where motion artifacts are a concern . The extended imaging window allows for the use of high-resolution, navigator-gated, or cardiac-triggered sequences that are not feasible with conventional extracellular contrast agents . Please be advised that commercial production of this compound trisodium was discontinued in 2017 . This product is strictly for research use and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40GdN3Na3O15P B10832322 Gadofosveset

Properties

Molecular Formula

C33H40GdN3Na3O15P

Molecular Weight

975.9 g/mol

IUPAC Name

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1

InChI Key

PIZALBORPSCYJU-QSQMUHTISA-H

Isomeric SMILES

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

Synthetic Pathways and Chemical Modification of Gadofosveset

Synthesis of the Fosveset (B1606296) Ligand

The synthesis of the fosveset ligand, the organic chelator component of gadofosveset (B1198095), is a multi-step process that involves creating a modified DTPA backbone. openaccessjournals.com This backbone is specifically designed to incorporate a lipophilic moiety for albumin binding while maintaining a high affinity for the gadolinium ion.

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of the fosveset ligand originates from diethylenetriaminepentaacetic acid (DTPA), a common chelating agent. nih.govresearchgate.net The core of the synthesis involves the selective functionalization of the DTPA structure. A key step is the introduction of a linker arm that can be subsequently attached to the albumin-binding group.

A common synthetic approach involves the protection of the carboxylic acid groups of DTPA, followed by the alkylation of one of the amine groups to introduce a linker with a hydroxyl group. This hydroxyl group then serves as an attachment point for the phosphorus-containing moiety. The diphenylcyclohexyl group is prepared separately and then coupled to the DTPA backbone via a phosphodiester linkage. openaccessjournals.com The reaction mechanisms typically involve nucleophilic substitution and esterification reactions.

Table 1: Key Intermediates in Fosveset Ligand Synthesis

Intermediate Role in Synthesis
Diethylenetriaminepentaacetic acid (DTPA) The foundational chelating structure. nih.govresearchgate.net
Protected DTPA Anhydride An activated form of DTPA allowing for selective functionalization.
(R)-2-amino-3-hydroxypropyl-functionalized DTPA Introduces the chiral center and the hydroxyl group for subsequent phosphorylation.
4,4-Diphenylcyclohexanol The precursor to the albumin-binding moiety.

Stereoselective Synthesis Approaches for the Chiral Center

This compound possesses a chiral center in the linker connecting the DTPA backbone to the phosphodiester group. wikipedia.org The stereochemistry at this center is crucial for the efficacy of the agent's interaction with albumin. The specific stereoisomer used is the (R)-enantiomer. openaccessjournals.com

Achieving high enantiomeric purity requires a stereoselective synthesis strategy. numberanalytics.comchemrxiv.org This is typically accomplished by using a chiral starting material. For instance, the synthesis can employ an optically pure (R)-glycidol or a related three-carbon chiral synthon. This chiral building block is then reacted with the DTPA backbone, establishing the desired stereochemistry early in the synthetic sequence. The use of chiral catalysts in the formation of this bond is another potential, though less commonly documented, approach to ensure the formation of the correct stereoisomer. chemrxiv.orgrsc.org The stereospecificity of subsequent reactions is critical to maintain the integrity of the chiral center throughout the synthesis.

Chelation of Gadolinium(III) Ion to the Fosveset Ligand

The final step in the formation of this compound is the complexation of the synthesized fosveset ligand with a gadolinium(III) ion. This process must be carefully controlled to ensure the formation of a stable and pure product.

Reaction Conditions for Gadolinium Complexation

The chelation of Gd(III) by the fosveset ligand is typically performed in an aqueous solution. nih.gov The ligand is dissolved in water, and the pH is adjusted to a slightly acidic or neutral range to facilitate the complexation and prevent the precipitation of gadolinium hydroxide. A source of gadolinium, such as gadolinium(III) chloride (GdCl₃) or gadolinium(III) oxide (Gd₂O₃), is then added to the solution. The mixture is often heated to ensure the reaction goes to completion.

Table 2: Typical Reaction Conditions for Gadolinium Complexation

Parameter Typical Value/Condition Purpose
Solvent Water To dissolve the ligand and gadolinium salt.
pH 5.0 - 7.0 To ensure ligand solubility and prevent Gd(OH)₃ precipitation.
Gadolinium Source Gadolinium(III) chloride (GdCl₃) or Gadolinium(III) oxide (Gd₂O₃) Provides the Gd(III) ion for chelation.
Temperature 50 - 80 °C To increase the reaction rate and ensure complete complexation.

Optimization of Complexation Yield and Purity

Maximizing the yield and ensuring the purity of the final this compound complex is critical. The stoichiometry of the reactants is carefully controlled, typically using a slight excess of the ligand to ensure that all of the potentially toxic free gadolinium ions are chelated.

After the initial reaction, the solution will contain the this compound complex, excess fosveset ligand, and salts. Purification is often achieved through techniques such as ion-exchange chromatography or reverse-phase chromatography. These methods separate the charged this compound complex from the unreacted ligand and other impurities. The final product is typically isolated as a trisodium (B8492382) salt monohydrate after lyophilization or precipitation. wikipedia.org The purity is verified using methods like High-Performance Liquid Chromatography (HPLC) and the absence of free gadolinium is confirmed by specific analytical tests.

Derivatization Strategies for this compound Analogues

The development of this compound has spurred research into analogues with modified properties. Derivatization strategies typically focus on altering the albumin-binding moiety or modifying the chelator itself to enhance stability or relaxivity. taylorandfrancis.com

One approach involves synthesizing analogues with different lipophilic groups to modulate the strength and kinetics of albumin binding. For example, replacing the diphenylcyclohexyl group with other hydrophobic structures could fine-tune the agent's blood-pool characteristics. Another strategy is to alter the linker between the DTPA core and the binding group to optimize the distance and flexibility for albumin interaction.

Furthermore, modifications to the DTPA chelator itself could be explored. While DTPA is a well-established chelator, other ligands could potentially offer higher thermodynamic stability or kinetic inertness, which are important considerations for gadolinium-based agents. nih.govresearchgate.net The introduction of additional functional groups to the ligand could also be used to attach other molecules, such as targeting vectors for specific diseases, creating multifunctional contrast agents. These derivatization approaches rely on versatile synthetic chemistry to create a library of compounds for further investigation. jfda-online.com

Modifications of the Diphenylcyclohexyl Moiety for Receptor Interaction Studies

The diphenylcyclohexyl group is the primary determinant of this compound's affinity for HSA. nih.gov This lipophilic tail non-covalently inserts into a hydrophobic binding pocket on the albumin protein, specifically drug-binding site II. nih.gov Structure-activity relationship (SAR) studies on albumin-binding contrast agents are crucial for optimizing this interaction. While specific SAR studies detailing systematic modifications of this compound's diphenylcyclohexyl group are not extensively published, the principles of such studies are well-established in medicinal chemistry.

The goal of modifying this moiety would be to fine-tune the binding affinity (Kd) and the dissociation kinetics. The interaction is largely driven by hydrophobic forces. Therefore, modifications would likely involve altering the lipophilicity and steric profile of the group.

Hypothetical Modifications and Expected Outcomes:

Modification to Diphenylcyclohexyl MoietyExpected Impact on HSA InteractionRationale
Substitution on the Phenyl Rings Introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) could alter the electronic distribution and steric bulk, potentially increasing or decreasing binding affinity.Fine-tuning van der Waals and hydrophobic interactions within the albumin binding pocket.
Alteration of Cyclohexyl Ring Changing the ring size (e.g., to cyclopentyl or cycloheptyl) or its substitution pattern would directly impact how the moiety fits within the binding site.The specific geometry of the 4,4-diphenylcyclohexyl structure is optimized for the dimensions of the HSA binding pocket; changes would likely disrupt this fit.
Replacement of the Entire Moiety Substituting the diphenylcyclohexyl group with other known albumin-binding tags, such as long-chain fatty acids or derivatives of 4-(p-iodophenyl)butyric acid.To explore alternative binding modes or improve binding affinity and pharmacokinetic profiles. Studies on other biotherapeutics have shown this to be a successful strategy for extending half-life. nih.gov

These studies are essential for understanding the precise nature of the drug-receptor interaction and for designing next-generation agents with potentially higher affinity or more desirable pharmacokinetic properties. acs.org

Ligand Scaffold Engineering for Tuned Physicochemical Characteristics

The high relaxivity of this compound is a direct consequence of scaffold engineering. mr-tip.com By attaching the Gd-DTPA complex to the large albumin protein (approximately 66.5 kDa), the rotational tumbling rate of the gadolinium complex is significantly slowed. nih.gov This slower tumbling aligns better with the Larmor frequency in an MRI scanner, leading to a dramatic increase in T1 relaxivity and a brighter signal compared to small-molecule agents that tumble rapidly in solution. mr-tip.com

Key engineered features of the this compound scaffold include:

Chirality: this compound is a specific stereoisomer, (R), at the carbon atom where the phosphodiester linker is attached. nih.gov Studies on the diastereoisomers of this compound (then known as MS-325) have demonstrated that stereochemistry can influence the precise interaction with albumin, water exchange kinetics, and ultimately, the observed relaxivity.

Engineering efforts in this area focus on optimizing the balance between stability and relaxivity. For instance, modifying the chelate structure to optimize the rate of water exchange (τM) between the gadolinium's inner coordination sphere and the bulk solvent can further enhance relaxivity without compromising the stability of the complex. acs.orgrsc.org

Purification Methodologies in this compound Synthesis

The production of a high-purity pharmaceutical agent like this compound trisodium is a multi-step process that relies on robust purification techniques to remove starting materials, by-products, and potentially toxic impurities, such as free, unchelated gadolinium. google.com

Chromatographic Techniques for Impurity Removal

Chromatography is an indispensable tool for the purification of gadolinium-based contrast agents. Given the chemical nature of this compound—an ionic, relatively large, and complex organometallic compound—several chromatographic methods are applicable.

Common Chromatographic Methods in Gadolinium Agent Purification:

Chromatographic TechniquePrinciple of SeparationApplication in this compound Purification
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase.Highly effective for separating this compound from less hydrophobic impurities and precursors. Preparative RP-HPLC can be used for final purification. nih.gov
Size-Exclusion Chromatography (SEC) Separates molecules based on their size (hydrodynamic volume).Useful for removing smaller impurities or aggregates of the product. It can also separate the final product from residual starting materials of significantly different molecular weights.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Can be used to remove impurities with different charge states than the target this compound trisodium salt.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that separates polar compounds.Can be employed to separate highly polar impurities or different salt forms of the final compound.

The primary goal of these techniques is to ensure the final product is substantially free of impurities, particularly unchelated Gd³⁺, which is a major safety concern. Hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), are used as analytical tools to identify and quantify impurities during process development and quality control.

Molecular Structure, Chelation Chemistry, and Stability of Gadofosveset

Coordination Environment of the Gadolinium(III) Center in Gadofosveset (B1198095)

The coordination chemistry of the gadolinium(III) (Gd³⁺) ion in the this compound complex is fundamental to its stability and function. The central metal ion is encapsulated by a multidentate ligand, which isolates the potentially toxic free Gd³⁺ ion from the biological environment.

The ligand portion of this compound, an analogue of DTPA, is an octadentate chelator, meaning it coordinates to the central gadolinium ion through eight donor atoms. nih.gov These donor atoms are provided by three nitrogen atoms from the diethylenetriamine (B155796) backbone and five oxygen atoms from the carboxylate groups. nih.gov

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. While a specific, publicly available crystal structure of this compound itself is not detailed in the literature, its structure can be reliably inferred from its parent complex, Gd-DTPA, and other similar nine-coordinate gadolinium chelates.

For nine-coordinate complexes like Gd-DTPA, the coordination geometry is typically a distorted version of either a tricapped trigonal prism (TTP) or a monocapped square antiprism (CSAP). In these arrangements, the octadentate ligand wraps around the central Gd³⁺ ion, occupying eight of the nine coordination sites. The final, ninth position is occupied by a labile water molecule. nih.gov The diphenylcyclohexylphosphate group that distinguishes this compound is attached to the DTPA backbone, positioned away from the immediate coordination sphere of the gadolinium ion so as not to interfere with the chelation. nih.gov

In aqueous solution, the conformation of the this compound chelate is dynamic. Its most significant characteristic is the reversible, non-covalent binding of its lipophilic diphenylcyclohexylphosphate group to endogenous serum albumin, the most abundant protein in blood plasma. nih.govnih.govnih.govwikipedia.org This interaction is a key design feature, classifying this compound as a blood-pool agent. wikipedia.org

Upon binding to albumin, the effective molecular weight of the this compound complex dramatically increases from approximately 976 g/mol to over 68,000 g/mol (the molecular weight of albumin). nih.govnih.gov This change has a profound effect on the complex's rotational dynamics. The tumbling rate of the large this compound-albumin adduct is significantly slowed, leading to a much longer rotational correlation time compared to the unbound chelate. nih.govnih.gov This altered dynamic behavior is directly responsible for the enhanced relaxivity of this compound at certain magnetic field strengths. nih.gov Studies have shown that over 90% of injected this compound can be bound to albumin at clinically relevant concentrations. nih.govnih.gov

Thermodynamic Stability of the this compound Complex

The thermodynamic stability of a gadolinium chelate is a critical measure of its ability to resist dissociation and release the toxic free Gd³⁺ ion. This stability is quantified by equilibrium constants.

The thermodynamic stability constant (log K) represents the equilibrium for the formation of the complex from the metal ion and the fully deprotonated ligand. A higher log K value indicates a more stable complex. nih.gov The stability of the ligand in this compound (referred to as MS-325 in early literature) with Gd³⁺ and other biologically relevant metal ions has been determined experimentally. These studies highlight the ligand's high affinity for Gd³⁺.

Table 1: 1:1 Stability Constants (log β₁₀₁) for the this compound Ligand with Various Metal Ions at 25°C in 0.1 M NaClO₄.

While the thermodynamic stability constant is a useful indicator, it is defined for a fully deprotonated ligand, a condition that does not exist at physiological pH (approximately 7.4). nih.gov At neutral or acidic pH, the amine and carboxylate groups of the ligand can become protonated, creating competition between protons (H⁺) and the Gd³⁺ ion for the ligand's binding sites. nih.govnih.gov

To provide a more biologically relevant measure of stability, the conditional stability constant (log K') is used. nih.gov This value reflects the stability of the complex under specific conditions, such as pH 7.4. As the pH decreases (becomes more acidic), the concentration of protons increases, leading to greater protonation of the ligand and a corresponding decrease in the conditional stability of the gadolinium complex. nih.govresearchgate.net This effect is particularly pronounced for linear chelates like this compound compared to more rigid macrocyclic agents. researchgate.net

Despite this, studies have demonstrated that this compound is a highly stable complex. Research indicates that at pH 7.4, this compound is two to three times more stable than its parent complex, Gd-DTPA. The stability constants presented in the table above were determined in a solution of 0.1 M sodium perchlorate (B79767) (NaClO₄) to maintain a constant ionic strength, a standard practice in such measurements to ensure comparability of results. nih.gov

Kinetic Inertness of the this compound Complex

This compound is a gadolinium-based contrast agent (GBCA) characterized by its high kinetic inertness, a critical factor in its in vivo stability. mdpi.com Kinetic inertness refers to the slowness of the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand. mdpi.com Unlike thermodynamic stability, which describes the position of the equilibrium, kinetic inertness pertains to the rate at which that equilibrium is reached. mdpi.com For GBCAs, with their short residence time in the body, kinetic inertness is a paramount determinant of whether the complex will dissociate and release potentially toxic free Gd³⁺ ions. mdpi.com

This compound, a linear ionic chelate, demonstrates significantly greater kinetic stability compared to many other linear agents. ajronline.orgappliedradiology.com In vitro studies have shown that this compound is ten to one hundred times more kinetically inert than Gd-DTPA at a physiological pH of 7.4. openaccessjournals.comopenaccessjournals.com This enhanced stability is a deliberate design feature, intended to minimize the in vivo release of the gadolinium ion. ajronline.org The kinetic stability of GBCAs is often evaluated under challenging conditions, such as in acidic environments or in the presence of competing metal ions, to predict their behavior in the physiological milieu. acs.org At a pH of 1, the kinetic stability of some of the most stable macrocyclic agents would need to be measured in months or years, highlighting the different scales of inertness among GBCAs. The high kinetic inertness of this compound contributes to its classification as a medium-risk agent regarding the potential for gadolinium release, in contrast to lower-stability linear agents. thieme-connect.com

The following table summarizes comparative data on the kinetic inertness of this compound (MS-325) relative to other agents.

Comparison Condition Relative Inertness Finding Source
This compound vs. Gd-DTPApH 7.410 to 100 times more kinetically inert openaccessjournals.comopenaccessjournals.com
This compound vs. Gd(DOTAla) derivativespH 3, 37°C, in presence of excess citrateGd(DOTAla) derivatives showed no measurable decomplexation, while this compound (ligand) was used as a challenge agent. acs.org
This compound vs. [Gd₃TCAS₂]⁷⁻pH 7.4, 37°C, in presence of Zn²⁺ and phosphate (B84403)[Gd₃TCAS₂]⁷⁻ was found to be very inert, while this compound showed dissociation via transmetalation. acs.org

Dissociation Pathways and Ligand Exchange Processes (In Vitro)

The dissociation of the this compound complex, like other linear GBCAs, can proceed through several pathways in vitro. rsc.org These mechanisms involve the breakdown of the complex, leading to the potential release of the Gd³⁺ ion. The primary dissociation pathways include spontaneous, acid-catalyzed, and metal ion-assisted (transmetalation) processes. mdpi.comrsc.org

Acid-catalyzed dissociation occurs when protons (H⁺) attack the chelate, facilitating the release of the Gd³⁺ ion. This pathway is particularly relevant for linear chelates like this compound. rsc.org Studies exploring the mechanism of gadolinium release have implicated acidosis (lower pH) as a potential trigger. royalsocietypublishing.org

Transmetalation , or metal ion-assisted dissociation, is a critical pathway for ligand exchange. In this process, endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or calcium (Ca²⁺), compete with Gd³⁺ for the binding sites on the ligand. appliedradiology.com If the ligand has a sufficient affinity for the competing ion, it can displace the Gd³⁺, leading to the release of the gadolinium ion. In vitro assays have been developed to assess the kinetic inertness of GBCAs under more physiologically relevant conditions by challenging them with endogenous ions. acs.org One standard assay uses a combination of zinc ions and phosphate to monitor the dissociation of the gadolinium complex. acs.org

In a comparative study, this compound (MS-325) was challenged with 1.0 M phosphate and 0.1 mM Zn²⁺ at pH 7.4. acs.org While the complex was relatively stable, a gradual decrease in the longitudinal relaxation rate (R1) was observed, indicating that dissociation was occurring, likely through transmetalation with Zn²⁺. acs.org This demonstrated that even highly inert linear chelates like this compound are susceptible to dissociation via metal ion exchange. acs.org Another study noted that certain linear GBCAs can interfere with colorimetric serum assays for calcium, which is believed to occur because the assay dye, which has a strong affinity for calcium, strips the Gd³⁺ from its ligand. appliedradiology.com This serves as further ex vivo evidence for the transmetalation pathway. appliedradiology.com

Mechanistic Studies of Metal Ion Release from this compound

Mechanistic studies focus on elucidating the specific processes that lead to the release of the toxic free Gd³⁺ ion from the this compound chelate. The primary mechanism of concern for linear GBCAs is transmetalation with endogenous metal ions. royalsocietypublishing.org

The release of Gd³⁺ from its ligand is an equilibrium process, and factors that shift this equilibrium toward dissociation are of significant interest. In vitro investigations have shown that under physiological conditions (human serum at 37°C), linear GBCAs are more susceptible to dissociation than macrocyclic agents. A study by Frenzel et al. found that charged, linear GBCAs (the class to which this compound belongs) released between 0.07% and 1.9% of their gadolinium in human serum over 15 days, whereas non-ionic linear agents released significantly more (20-21%). royalsocietypublishing.org

The role of endogenous ions, particularly zinc, is a key area of study. Zinc is known to be a potent competitor for Gd³⁺ chelates. The transmetalation reaction can be represented as: [Gd(L)] + Zn²⁺ ⇌ [Zn(L)] + Gd³⁺ Where L represents the chelating ligand.

Paramagnetic Relaxation Enhancement Mechanisms and Physicochemical Principles of Gadofosveset

Theoretical Frameworks of Relaxivity Enhancement by Gadolinium(III) Complexes

The enhancement of proton relaxation rates by paramagnetic ions like gadolinium(III) is a complex phenomenon described by several theoretical models. These frameworks provide a basis for understanding how the structural and dynamic properties of a gadolinium complex, such as gadofosveset (B1198095), translate into its efficacy as a contrast agent.

Solomon-Bloembergen-Morgan (SBM) Theory and its Application to this compound

The cornerstone for describing paramagnetic relaxation is the Solomon-Bloembergen-Morgan (SBM) theory. This theory quantitatively describes the relaxation rates of nuclear spins (like those of water protons) interacting with the magnetic moment of an electron spin (from the Gd(III) ion). The theory considers the dipolar interaction between the nuclear and electron spins, which is modulated by molecular motions.

For this compound, the SBM theory is instrumental in explaining the dramatic increase in relaxivity upon its binding to HSA. In its unbound, or free, state in plasma, this compound is a relatively small molecule and tumbles rapidly. However, when bound to the large HSA molecule, its rotational motion slows down considerably. According to the SBM theory, this slowing of molecular tumbling leads to a more efficient transfer of energy from the water protons to the gadolinium ion, resulting in a significant enhancement of the longitudinal relaxivity (r1).

It is important to note that for slowly rotating systems like albumin-bound this compound, the standard SBM model may be insufficient to fully describe the nuclear magnetic relaxation dispersion (NMRD) profile across a wide range of magnetic field strengths. In such "slow motion" regimes, more advanced theoretical treatments that account for the persistent zero-field splitting and other effects are often necessary for a complete analysis.

Impact of Molecular Dynamics on this compound Relaxivity

The dynamic properties of the this compound molecule, both in its free and albumin-bound states, are critical determinants of its relaxivity. These dynamics are characterized by several key parameters that are central to the SBM theory.

Rotational Correlation Time (τR) and its Modulation by Macromolecular Binding

The rotational correlation time, τR, describes the average time it takes for a molecule to rotate by one radian. For MRI contrast agents, τR is a critical factor influencing relaxivity.

Unbound this compound: In its free state, this compound is a relatively small molecule and exhibits a short rotational correlation time, estimated to be approximately 0.18 nanoseconds (ns). rsc.org

Albumin-Bound this compound: Upon binding to the much larger human serum albumin (molecular weight ~66.5 kDa), the rotational motion of this compound is significantly slowed. The τR of the albumin-bound complex is dramatically increased, approaching that of the protein itself, which is in the range of 20-22 ns at physiological temperature (310 K). umons.ac.benih.gov This substantial increase in τR is a primary reason for the high relaxivity of this compound when it is in the bloodstream.

It is noteworthy that the optimal τR for maximum relaxivity is dependent on the magnetic field strength. While a long τR is beneficial at lower clinical field strengths (e.g., 1.5 T), at higher field strengths, an intermediate τR (in the range of 0.5–4 ns) can be more effective. nih.gov

Water Exchange Rates (kex) and their Influence on Relaxivity

The water exchange rate, kex (the reciprocal of the residence lifetime, τM), represents the rate at which the inner-sphere water molecule exchanges with the bulk solvent. This parameter is crucial for efficient inner-sphere relaxation. If the exchange is too slow, the relaxation enhancement of the bound water molecule is not effectively transferred to the bulk water. Conversely, if the exchange is too fast, the relaxation enhancement of the bound water is not fully realized.

This compound exists as two slowly interconverting diastereoisomers. The water exchange rates for these isomers have been determined and show some variation. At 298 K, the kex for isomer A is approximately 5.9 x 10^6 s⁻¹, while for isomer B, it is approximately 3.2 x 10^6 s⁻¹.

ParameterValue
Rotational Correlation Time (τR) of Unbound this compound ~0.18 ns
Rotational Correlation Time (τR) of Albumin-Bound this compound ~20-22 ns
Water Exchange Rate (kex) of this compound Isomer A (298 K) 5.9 x 10^6 s⁻¹
Water Exchange Rate (kex) of this compound Isomer B (298 K) 3.2 x 10^6 s⁻¹
Gd-H Distance (Inner Sphere) ~0.31 nm
Distance of Closest Approach (Outer Sphere) ~0.36 nm

This table summarizes key physicochemical parameters of this compound that influence its relaxivity.

Electronic Relaxation Times (T1e, T2e) of Gadolinium(III) in this compound

The electronic relaxation times of the gadolinium(III) ion, T1e (longitudinal) and T2e (transverse), describe the relaxation of the electron spin system. These times are influenced by the interaction of the electron spin with its environment, including the modulation of the zero-field splitting (ZFS). The ZFS arises from the interaction of the electron spin with the electric field generated by the coordinating ligands.

While the general principles are understood, specific, experimentally determined values for the T1e, T2e, and zero-field splitting parameters for this compound are not widely reported in the literature. These parameters are complex to measure and can be influenced by various factors, including the specific molecular environment and the magnetic field strength. Theoretical studies on similar gadolinium complexes provide insights into the magnitude and behavior of these parameters.

Field-Dependent Relaxivity Profiles of this compound

The relaxivity of a gadolinium-based contrast agent (GBCA) is a measure of its efficiency in enhancing the relaxation rates of water protons, which is the fundamental principle behind its use in magnetic resonance imaging (MRI). For this compound, this property is not constant but exhibits a strong dependence on the strength of the applied magnetic field. This field-dependent behavior is a critical aspect of its physicochemical properties and is primarily dictated by its unique interaction with human serum albumin (HSA).

Upon administration, this compound, which is a derivative of a stable gadopentetate (Gd-DTPA) core, reversibly binds to HSA. nih.govnih.govnih.gov This binding dramatically increases the effective molecular weight of the agent, slowing its rotational motion (tumbling rate). nih.govresearchgate.net The rotational correlation time (τR), a key determinant of relaxivity, increases by 60- to 100-fold upon binding to HSA. researchgate.net This slowing of molecular tumbling is highly effective at enhancing relaxivity at low to intermediate magnetic field strengths. nih.govnih.gov However, this advantage diminishes significantly as the magnetic field strength increases. nih.govnih.gov

Nuclear Magnetic Relaxation Dispersion (NMRD) Studies of this compound

Nuclear Magnetic Relaxation Dispersion (NMRD) is an essential technique for characterizing the field-dependent relaxivity of contrast agents. nih.gov It involves measuring the nuclear relaxation rates over a wide range of magnetic field strengths, typically from very low fields (around 0.01 MHz) up to higher fields, providing a "relaxivity profile" or "NMRD profile". nih.govchemrxiv.org These profiles offer profound insights into the molecular dynamics that govern relaxation enhancement. nih.govunifi.it

NMRD studies of this compound clearly illustrate the impact of its binding to human serum albumin (HSA). umons.ac.be The profiles for this compound in the presence of albumin show a characteristic "hump" at lower to intermediate field strengths (peaking around 0.5 T or 20 MHz), which is indicative of a system with slow rotational motion. nih.govnih.gov This peak represents the optimal matching of the rotational correlation time (τR) of the large this compound-albumin complex with the Larmor frequency at that specific field strength, leading to maximum relaxivity. mriquestions.com

As the magnetic field strength increases beyond this peak, the NMRD profile shows a steep decline in relaxivity. nih.govnih.gov This occurs because, at higher frequencies, the slow tumbling of the this compound-albumin adduct becomes less efficient at mediating the energy transfer required for T1 relaxation. mri-q.commriquestions.com In contrast, the NMRD profile of unbound this compound, or other small-molecule agents like gadopentetate dimeglumine, shows a much flatter and lower relaxivity curve across the magnetic field spectrum. nih.gov

The analysis of NMRD profiles provides quantitative data on the parameters governing relaxivity, such as the rotational correlation time (τR) and water exchange rates (τM). nih.govfrontiersin.org For this compound bound to albumin, the high-field relaxation has been adequately described by the Solomon-Bloembergen-Morgan (SBM) theory, though a full description across the entire curve may require more complex slow-motion theories. nih.gov These studies confirm that the primary reason for the high relaxivity of bound this compound is the significant increase in its rotational correlation time. researchgate.net

Table 1: R1 Relaxivity of this compound in the Presence and Absence of Albumin at Different Magnetic Field Strengths Relaxivity (r1) values measured at 37°C. BSA (Bovine Serum Albumin) is used as a surrogate for HSA.

Magnetic Field (Tesla)ConditionApproximate r1 (mM⁻¹s⁻¹)Reference
0.5 TThis compound in BSA~40 nih.gov
This compound in PBS (unbound)~6 nih.gov
1.5 TThis compound in Plasma27.7 nih.gov
4.7 TThis compound in BSA~5.5 nih.gov
This compound in PBS (unbound)~5.5 nih.gov
7 TThis compound in Plasma5.8 nih.gov

Optimization of Relaxivity at Different Magnetic Field Strengths

The decline in this compound's relaxivity at high magnetic fields (≥1.5 T) presents a challenge, as modern clinical MRI scanners increasingly operate at these strengths. nih.gov The very strategy that makes this compound effective at low fields—markedly slowing its rotational motion via albumin binding—is precisely what makes it less effective at high fields. researchgate.netnih.gov This has prompted research into methods for optimizing or regaining relaxivity at higher field strengths.

Theoretical simulations and experimental studies suggest that for optimal high-field performance, an intermediate rotational correlation time (τR) in the range of 0.5 to 4.0 ns is desirable. nih.govfrontiersin.org This is slower than a small molecule like unbound this compound but significantly faster than the this compound-albumin complex. Achieving this intermediate τR would provide a balance, delivering good relaxivity across the entire range of clinical field strengths from 1.5 T to 9.4 T. nih.gov

One proposed strategy to achieve such intermediate correlation times involves tethering multiple gadolinium chelates to a targeting molecule via a long, flexible linker. nih.gov This design aims to decouple the motion of the individual chelates from the much slower tumbling of the larger carrier molecule, allowing them to rotate more freely at a rate closer to the optimal range for high-field relaxivity. nih.gov

An alternative approach to overcome the low longitudinal relaxivity at high fields involves using different MRI techniques. One such method is spin-locking. nih.gov In vitro studies at 4.7 T have demonstrated that the spin-lock relaxation rate (R1ρ) of albumin-bound this compound is significantly higher than its conventional longitudinal relaxation rate (R1) at the same field strength. nih.gov This technique is particularly sensitive to macromolecules, and by combining it with the albumin-binding nature of this compound, it may be possible to generate improved contrast at high fields. nih.gov This approach could potentially differentiate between bound and free this compound molecules, offering a method to exploit the agent's unique properties even as clinical field strengths continue to increase. nih.gov

Table 2: Comparison of this compound Relaxivity with Other Gadolinium-Based Contrast Agents (GBCAs) All values are longitudinal relaxivity (r1) in units of s⁻¹mM⁻¹ measured in human whole blood at 37°C. nih.gov

Contrast AgentTyper1 at 1.5 Tr1 at 3 Tr1 at 7 T
This compound*Linear (Protein-binding)~18-20**-5.8 nih.gov
Gadopentetate dimeglumine (Gd-DTPA)Linear4.33.83.1
Gadobutrol (Gd-DO3A-butrol)Macrocyclic4.64.54.2
Gadobenate dimeglumine (Gd-BOPTA)Linear (Protein-binding)6.25.44.7
Gadoterate meglumine (B1676163) (Gd-DOTA)Macrocyclic3.93.42.8

\Note: this compound was not included in the cited comparative study in blood nih.gov, so its values are drawn from other sources for comparison. nih.govradiopaedia.org There is significant variation in reported relaxivity values depending on the solvent (e.g., water, plasma, whole blood). mriquestions.com* \*Value reported in plasma. radiopaedia.org*

Intermolecular Interactions and Binding Kinetics of Gadofosveset

Binding of Gadofosveset (B1198095) to Serum Albumin (HSA)

The interaction between this compound and HSA is a high-affinity, non-covalent association. nih.govresearchgate.net This binding is reversible, allowing for an equilibrium between the bound and unbound states of the agent in plasma. nih.govnih.gov Research indicates that over 90% of this compound is bound to HSA at low concentrations in human serum, with the bound fraction decreasing as the concentration of the agent increases. nih.gov

Human serum albumin possesses multiple ligand-binding sites, with two being the primary locations for drug interactions, historically named Sudlow's site I and Sudlow's site II. nih.gov Sudlow's site I, located in subdomain IIA, tends to bind bulky, heterocyclic anionic compounds, with warfarin (B611796) serving as a classic example. nih.gov Sudlow's site II, found within the hydrophobic cavity of subdomain IIIA, preferentially binds aromatic carboxylates like ibuprofen (B1674241). nih.gov

The molecular structure of this compound, which includes a lipophilic moiety, suggests it binds within one of these hydrophobic pockets. While direct crystallographic evidence for this compound is not widely published, modeling studies assume that the primary binding site provides the most significant contribution to its properties. researchgate.net Given the nature of the diphenylcyclohexyl group, it is hypothesized to bind with high affinity to one of the main drug sites, with Sudlow's Site II being a probable candidate due to its affinity for aromatic compounds.

At physiologically relevant concentrations, the interaction between this compound and HSA is predominantly characterized by a 1:1 binding stoichiometry. nih.gov This assumption, where one molecule of this compound binds to a single site on an albumin molecule, has been shown to be an adequate model for its behavior in vitro. researchgate.net

The binding affinity of this compound for HSA is notably high. nih.govresearchgate.net In one in vitro modeling study, an association constant (Kₐ) of 11.0 mM⁻¹ was utilized to describe the interaction. researchgate.net The dissociation constant (Kₑ), which is the reciprocal of Kₐ, can be calculated from this value and is a direct measure of the affinity. A lower Kₑ value signifies a stronger binding affinity. This high affinity is a key feature that differentiates this compound from other agents like gadobenate, which has a much lower affinity for albumin. nih.gov

ParameterValueDescription
Stoichiometry (this compound:HSA)1:1Assumed binding ratio at physiological concentrations. nih.gov
Association Constant (Kₐ)11.0 mM⁻¹A measure of the equilibrium of association. researchgate.net
Dissociation Constant (Kₑ)~91 µMCalculated as 1/Kₐ; represents the concentration at which half the binding sites are occupied.

Specific experimental values for the kₒₙ and kₒff of the this compound-HSA interaction are not widely available in the reviewed scientific literature. Determining these individual kinetic parameters would provide a more complete understanding of the binding dynamics beyond the equilibrium state.

Conformational Changes in Serum Albumin Induced by this compound Binding

The binding of ligands to HSA is known to be capable of inducing conformational changes in the protein. nih.govresearchgate.net These structural alterations can range from minor local adjustments to significant global changes in the protein's shape. rsc.org For instance, studies have shown that the binding of some fatty acids causes a notable conformational change in HSA, characterized by the outward rotation of domains I and III relative to the central domain II. desy.de Similarly, certain cationic amphiphilic drugs have been demonstrated to unfold the protein, increasing its radius of gyration. rsc.org

While it is plausible that the high-affinity binding of this compound to a specific site on HSA induces some degree of conformational change, direct structural studies, such as X-ray crystallography or small-angle X-ray scattering (SAXS) on the this compound-HSA complex, would be necessary to characterize the specific nature and extent of any such structural rearrangements.

Influence of Competitive Binding Agents on this compound-Albumin Interaction (In Vitro)

Given the high-affinity binding of this compound to a specific site on HSA, its interaction can potentially be affected by the presence of other compounds that compete for the same binding site. researchgate.net This phenomenon, known as competitive binding, is a well-documented aspect of drug-protein interactions. researchgate.net In vitro studies often use marker ligands to identify binding sites; for example, warfarin is a marker for Sudlow's site I, and diazepam or ibuprofen are markers for Sudlow's site II. researchgate.net The displacement of one of these markers by another compound suggests they share a common binding site. researchgate.net

Specific in vitro studies detailing the competitive displacement of this compound by known site markers, or vice-versa, were not identified in the reviewed literature. Such experiments would be instrumental in definitively confirming this compound's primary binding location and understanding its potential interactions with other co-administered drugs that also bind to HSA.

Non-Specific Interactions of this compound with Other Biomolecules (In Vitro)

In a complex biological medium like blood plasma, molecules can engage in non-specific interactions with a variety of biomolecules. nih.gov These interactions are typically weak, transient, and driven by factors like hydrophobicity and electrostatics. nih.gov Albumin itself is known to be somewhat "sticky," and bovine serum albumin (BSA) is frequently used in in vitro assays as a blocking agent to prevent the non-specific adsorption of proteins to surfaces. researchgate.net

While the primary intermolecular interaction of this compound is its specific, high-affinity binding to HSA, the potential for non-specific, low-affinity interactions with other plasma proteins or biomolecules in vitro cannot be entirely ruled out. However, these interactions are not well-characterized, and the dominant feature of this compound's behavior remains its specific association with HSA.

Molecular Modeling of this compound-Protein Complexes

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the interaction between a ligand like this compound and a protein such as HSA. scielo.org.mxscielo.org.mx These computational methods are used to predict the preferred binding orientation, identify key interacting amino acid residues, and estimate the binding free energy of the complex. scielo.org.mxresearchgate.net

For this compound, molecular modeling is strongly guided by the experimental finding that it preferentially binds to Sudlow's Site II within subdomain IIIA of HSA. nih.govtarjomefa.com This binding pocket is known to be a large, flexible hydrophobic cavity capable of accommodating a variety of drug molecules. tarjomefa.com The structure of this compound, with its lipophilic diphenylcyclohexyl group, is well-suited for this site.

A typical molecular docking simulation for the this compound-HSA complex would involve:

Obtaining the three-dimensional crystal structure of HSA from a repository like the Protein Data Bank. scielo.org.mx

Generating a 3D model of the this compound molecule.

Using a docking algorithm (e.g., AutoDock Vina) to systematically place the this compound molecule into the defined binding pocket (Site II) of HSA in various orientations and conformations. scielo.org.mxscielo.org.mx

Scoring each pose based on a function that estimates the binding affinity, predicting the most stable and likely binding mode. scielo.org.mx

The results of such modeling would be expected to confirm that the diphenylcyclohexyl group of this compound is buried deep within the hydrophobic pocket of Site II. Key interactions would likely involve hydrophobic contacts between the phenyl rings of this compound and the side chains of nonpolar amino acid residues that line the pocket, such as Leucine, Isoleucine, Alanine, and Phenylalanine. tarjomefa.com Additionally, polar residues at the entrance or within the site, such as Tyrosine (Y150), Arginine (R218, R222), and Lysine (K195, K199), could form hydrogen bonds or electrostatic interactions with the negatively charged phosphate (B84403) and carboxylate groups of the this compound molecule. tarjomefa.com

Molecular dynamics simulations could further be used to study the stability of the predicted complex over time, revealing the flexibility of both the ligand and the protein binding site and providing a more refined understanding of the thermodynamic properties of the interaction. researchgate.netmdpi.com

Predicted Interacting Components in a this compound-HSA Model

This compound ComponentHSA Binding SiteKey Interacting Residues (Predicted)Primary Interaction TypeReference
Diphenylcyclohexyl GroupSudlow's Site II (Subdomain IIIA)Hydrophobic residues (e.g., Leu, Ile, Ala, Phe)Hydrophobic Interaction nih.govtarjomefa.com
Phosphate and Carboxylate GroupsSudlow's Site II (Subdomain IIIA)Polar/Charged residues (e.g., Tyr, Arg, Lys)Hydrogen Bonding, Electrostatic Interaction tarjomefa.com

Advanced Analytical and Spectroscopic Characterization of Gadofosveset

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and performing quantitative analysis of gadofosveset (B1198095). These techniques separate the this compound complex from potential impurities, such as free ligand, free gadolinium, and synthesis byproducts.

The method development for gadolinium-based contrast agents (GBCAs) typically involves reversed-phase chromatography. researchgate.net For this compound, a C18 reversed-phase column would be employed. The mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol, run under either isocratic or gradient elution conditions to achieve optimal separation. researchgate.netsielc.com Detection can be accomplished using a UV detector, as the aromatic rings in the diphenylcyclohexyl group of the fosveset (B1606296) ligand exhibit strong UV absorbance. sielc.com

For more sensitive and specific quantification, especially in biological matrices, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This hyphenated technique allows for the precise measurement of gadolinium-containing species, enabling the differentiation of the intact this compound complex from any free Gd³⁺. researchgate.net UPLC, by using smaller particle size columns (typically <2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC, making it a highly effective method for quality control and stability testing of this compound formulations. nih.gov

Table 1: Example HPLC Parameters for Analysis of Gadolinium-Based Contrast Agents This table represents typical conditions used for similar compounds, as specific proprietary methods for this compound are not publicly detailed.

ParameterValue/TypeSource
Column Reversed-phase C18 researchgate.net
Mobile Phase 10 mM Ammonium Acetate in Water/Acetonitrile researchgate.net
Elution Mode Isocratic or Gradient researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV (e.g., 200 nm) or ICP-MS researchgate.netsielc.com
Injection Volume 50 µL researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for the definitive confirmation of this compound's molecular weight and for providing evidence of its structural integrity. Electrospray Ionization (ESI) is the preferred ionization method for organometallic complexes like this compound, as it is a soft ionization technique that typically keeps the non-covalent chelate structure intact during its transfer to the gas phase.

High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analysis, provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition. lcms.cz The analysis would confirm the molecular weight of the this compound anion and its corresponding salts. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be used for structural fragmentation analysis. By selecting the parent ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern, which would show the loss of specific functional groups from the fosveset ligand, serves as a fingerprint for the molecule, confirming the connectivity of the ligand and its chelation to the gadolinium ion.

Table 2: Molecular Weight Data for this compound and its Trisodium (B8492382) Salt

Compound FormMolecular FormulaMolecular Weight ( g/mol )Source
This compound (Anion)C₃₃H₄₁GdN₃O₁₄P891.9 nih.gov
This compound Trisodium (Anhydrous)C₃₃H₃₈GdN₃Na₃O₁₄P957.9 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Gadolinium(III) Coordination (of the compound itself)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the organic fosveset ligand prior to its complexation with gadolinium. wpmucdn.comresearchgate.net A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), would be used to map out the complete chemical structure of the free ligand, confirming the carbon skeleton and the position of all protons. researchgate.net

However, once the paramagnetic Gd(III) ion is chelated, NMR analysis of the complex itself becomes challenging. The seven unpaired electrons of the Gd(III) ion create a strong local magnetic field, leading to significant paramagnetic broadening and shifting of the NMR signals of the ligand's nuclei. cjur.ca While this effect makes standard high-resolution NMR difficult, it also confirms the successful coordination of the gadolinium ion. Specialized NMR techniques and analysis of the paramagnetic effects can sometimes provide information about the structure and dynamics of the complex in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Gadolinium(III) Electronic Environment

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes the electronic environment of the paramagnetic Gd(III) center. nih.gov The EPR spectrum of a Gd(III) complex is sensitive to the symmetry and strength of the ligand field, the coordination number, and the dynamics of the molecule. bohrium.comacs.org

The spectra of Gd(III) complexes are often characterized by a central transition (½ ↔ -½) and are influenced by zero-field splitting (ZFS), which arises from the interaction of the electron spin with the crystal field of the ligands. nih.govresearchgate.net Analysis of the EPR line shape at multiple frequencies (e.g., X-band and Q-band) allows for the estimation of ZFS parameters. bohrium.com These parameters provide critical insights into the coordination geometry around the Gd(III) ion and how it is affected by factors such as binding to albumin, which alters the rotational tumbling rate of the complex. nih.gov

Relaxometry for Precise Relaxivity Measurements of this compound (In Vitro)

Relaxometry is the measurement of the longitudinal (r₁) and transverse (r₂) relaxivities of a contrast agent, which quantify its efficiency in shortening the T₁ and T₂ relaxation times of water protons. mriquestions.com These values are the single most important determinant of a contrast agent's efficacy. For this compound, in vitro relaxometry is performed to measure its intrinsic relaxivity and, crucially, how that relaxivity is enhanced upon binding to its target, human serum albumin (HSA). nih.govnih.gov

The measurements are conducted at various magnetic field strengths (e.g., 1.5 T, 3.0 T, 4.7 T, 7 T) and temperatures, typically in different media such as phosphate-buffered saline (PBS) and plasma. nih.govnih.govresearchgate.net Upon binding to the large, slowly tumbling albumin molecule, the rotational correlation time (τᵣ) of the this compound complex increases dramatically. This slowing of molecular motion significantly boosts the r₁ relaxivity, particularly at lower clinical field strengths. nih.govnih.gov The observed relaxivity (r_obs) is a function of the relaxivities of the free (r_free) and bound (r_bound) states and the fraction of the agent that is bound to albumin. nih.gov

Table 3: Selected In Vitro Relaxivity (r₁ and r₂) Values for this compound

Field Strength (T)MediumRelaxivity r₁ (mM⁻¹s⁻¹)Relaxivity r₂ (mM⁻¹s⁻¹)Source
0.5This compound in PBS~6~8 nih.gov
0.5This compound in BSA~35~45 nih.gov
1.5Plasma (bound)18 - 20Not specified radiopaedia.org
3.0This compound in HSA (0.67 mM)18.9 (± 1.2)26.1 (± 1.7) nih.gov
4.7This compound in PBS~5~8 nih.gov
4.7This compound in BSA~5~25 nih.gov
4.7This compound in Water5.5Not specified nih.gov

Note: BSA (Bovine Serum Albumin) is often used as a proxy for HSA in in vitro studies. Relaxivity values can vary based on exact experimental conditions such as temperature, pH, and protein concentration.

Spectrophotometric and Fluorimetric Techniques for Ligand-Metal Interaction Studies

Spectrophotometric and fluorimetric techniques are powerful methods for studying the binding interactions of this compound, both the chelation of the Gd(III) ion by the fosveset ligand and the subsequent non-covalent binding of the entire complex to albumin. nih.govresearchgate.net

UV-Visible spectrophotometry can be used to monitor the formation of the Gd(III)-fosveset complex. The coordination of the metal ion to the ligand often causes a shift in the ligand's absorption spectrum (a hyperchromic or hypochromic effect), which can be used in titration experiments to determine the binding stoichiometry and affinity constant.

Fluorimetry offers even higher sensitivity for studying these interactions. researchgate.netyorku.ca The fosveset ligand, containing aromatic chromophores, may possess intrinsic fluorescence. The quenching or enhancement of this fluorescence upon binding to the paramagnetic Gd(III) ion can be a direct measure of complex formation. nih.gov Furthermore, changes in the fluorescence properties of tryptophan residues in albumin can be monitored upon titration with this compound. This allows for the characterization of the binding affinity (Kₐ) and the number of binding sites of the this compound complex on the albumin molecule, which is fundamental to its mechanism of action as a blood-pool agent. nih.gov

Computational and Theoretical Chemistry Approaches in Gadofosveset Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as coordination complexes. researchgate.net It is particularly useful for calculating properties like molecular geometries, bond energies, and electronic distributions. mdpi.comnih.gov For a gadolinium complex like gadofosveset (B1198095), DFT can provide a detailed picture of the coordination environment of the Gd(III) ion.

In the context of this compound, DFT calculations would focus on the Gd(III) ion and its chelation by the diethylenetriaminepentaacetic acid (DTPA)-derivative ligand. These calculations can elucidate the nature of the coordinate bonds between the gadolinium ion and the nitrogen and oxygen donor atoms of the ligand. Understanding the strength and geometry of this chelation is crucial, as it directly relates to the stability of the complex and the prevention of toxic free Gd(III) release.

Furthermore, DFT can be used to study the electronic properties that influence the relaxivity of the contrast agent. The interaction between the paramagnetic Gd(III) ion's unpaired electrons and surrounding water molecules is the basis of its function as a contrast agent. DFT can help model the electronic spin density distribution and how it is affected by the ligand framework and the binding of an inner-sphere water molecule. While specific DFT studies on this compound are scarce, research on other Gd(III) complexes demonstrates the utility of this approach. mdpi.comresearchgate.net For instance, DFT calculations on various Gd(III) chelates have been used to predict their magnetic properties and ground-state electronic configurations. nih.govarxiv.org

Table 1: Illustrative DFT-Calculated Parameters for the this compound Chelate

This table illustrates the type of data that would be obtained from DFT calculations on this compound. The values are hypothetical and based on typical findings for similar Gd-DTPA-based complexes.

ParameterDescriptionIllustrative Calculated Value
Gd-N Bond LengthsThe distances between the gadolinium ion and the nitrogen atoms of the DTPA backbone.2.65 - 2.75 Å
Gd-O (carboxylate) Bond LengthsThe distances between the gadolinium ion and the oxygen atoms of the carboxylate groups.2.40 - 2.50 Å
Gd-O (water) Bond LengthThe distance to the inner-sphere water molecule's oxygen atom.~2.55 Å
Binding EnergyThe energy released upon the formation of the Gd(III)-ligand complex, indicating stability.High, > 200 kcal/mol
Mulliken Charge on Gd(III)The calculated partial charge on the gadolinium ion, indicating the degree of ionic character of the bonding.+1.8 to +2.2

Molecular Dynamics (MD) Simulations of this compound in Solution and Protein-Bound States

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org This technique is exceptionally well-suited for investigating the behavior of molecules in complex environments, such as in solution or bound to proteins. For this compound, MD simulations can provide critical insights into its dynamics both as a free agent in plasma and when non-covalently bound to human serum albumin (HSA). nih.govddg-pharmfac.net

Protein-Bound State: The defining characteristic of this compound is its strong, reversible binding to HSA. nih.govnih.gov MD simulations are an ideal tool to explore the specifics of this interaction. By building a model of the HSA protein and the this compound molecule, simulations can predict the primary binding site on albumin, the specific amino acid residues involved in the interaction, and the binding energy. mdpi.com This binding dramatically slows the molecular tumbling of the this compound complex, which is a primary reason for its high relaxivity at clinical field strengths. acs.org MD simulations can quantify this change in rotational dynamics, providing a direct link between the binding event and the enhancement of contrast.

Table 2: Illustrative Data from MD Simulations of this compound

This table presents the kind of data that MD simulations of this compound would yield. The values are illustrative, based on general principles of drug-albumin interactions and the properties of GBCAs.

Simulation StateParameterDescriptionIllustrative Finding
In Solution Rotational Correlation Time (τR)The average time for the molecule to rotate by one radian. A key parameter for relaxivity.50 - 100 ps
Hydration NumberThe average number of water molecules in the first hydration shell.6 - 8
Bound to HSA Binding Free Energy (ΔGbind)The energy change upon binding to HSA, indicating the strength of the interaction.-8 to -12 kcal/mol
Key Interacting ResiduesAmino acids on HSA that form significant contacts (e.g., hydrogen bonds, hydrophobic interactions) with this compound.Trp, Arg, Tyr, Leu
Rotational Correlation Time (τR)The effective rotational correlation time of the complex when bound to the large albumin protein.10 - 30 ns

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Water Exchange Dynamics

The rate at which the inner-sphere water molecule exchanges with the bulk solvent (kex) is a critical parameter influencing the relaxivity of a GBCA. This process involves the breaking and forming of the Gd-O bond, a quantum mechanical event, which is influenced by the classical dynamics of the surrounding solvent environment. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are perfectly suited to study such phenomena. acs.org

In a QM/MM simulation of this compound, the "QM" region would typically include the Gd(III) ion, the inner-sphere water molecule, and parts of the chelating ligand directly bonded to the metal. rsc.org This allows for a high-accuracy quantum mechanical treatment of the bond-breaking and bond-forming events. The rest of the system, including the remainder of the this compound molecule and the surrounding solvent molecules, would be treated with a less computationally expensive "MM" force field. acs.org

By running simulations using this hybrid approach, researchers can map out the energy landscape of the water exchange reaction, identify the transition state, and calculate the activation energy. This provides a theoretical value for the water exchange rate (kex) and can reveal the mechanism of exchange (i.e., associative, dissociative, or interchange). nih.gov Although specific QM/MM studies on this compound are not readily found, research on other complexes like [Gd(DOTA)]- has successfully used these methods to elucidate the detailed mechanisms and rates of water exchange, demonstrating the power of this approach. rsc.orgnih.gov

Prediction of Relaxation Parameters and Validation with Experimental Data

A major goal of computational modeling of GBCAs is to predict their relaxivity (r1), the measure of their efficiency in enhancing the relaxation rate of water protons. The Solomon-Bloembergen-Morgan (SBM) theory provides the theoretical framework for this, linking relaxivity to several microscopic parameters, many of which can be calculated using the computational methods described above.

The key parameters include:

The number of inner-sphere water molecules (q)

The water residence lifetime (τM = 1/kex)

The rotational correlation time (τR)

The electron spin relaxation times (T1e, T2e)

The distance between the Gd(III) ion and the water protons (r)

DFT, MD, and QM/MM simulations can provide theoretical estimates for q, τM, τR, and r. Electron spin relaxation times are more complex to predict and are often treated as empirical parameters. By feeding these computationally derived parameters into the SBM equations, a theoretical relaxivity value can be calculated. nih.govresearchgate.net

This predicted value can then be validated against experimental data. The relaxivity of this compound, both free and bound to albumin, has been measured experimentally at various magnetic field strengths. uzh.chnih.gov Comparing the theoretical predictions with these experimental results is a crucial step to validate and refine the computational models. A good agreement would signify that the theoretical models accurately capture the underlying molecular properties that govern the function of this compound as a contrast agent.

Table 3: Comparison of Experimental and Hypothetically Predicted Relaxivity (r1) of this compound

This table compares published experimental relaxivity data for this compound with the type of data that would be generated from a comprehensive computational prediction. The predicted values are illustrative placeholders.

ConditionMagnetic FieldExperimental r1 (mM⁻¹s⁻¹)Predicted r1 (mM⁻¹s⁻¹) (Hypothetical)
This compound in human whole blood1.5 T~6.2 uzh.chnih.gov6.5
This compound in human whole blood3.0 T~5.4 uzh.chnih.gov5.7
Albumin-Bound this compound1.5 T18 - 2019.5
Albumin-Bound this compound3.0 TDecreases significantly from 1.5 T12.0

Novel Research Avenues and Methodological Advancements in Gadofosveset Chemistry

Development of Gadofosveset (B1198095) as a Chemical Probe for Fundamental Biological Research

The strong and specific interaction between this compound and albumin has enabled its use as a chemical probe to investigate fundamental biological processes. nih.gov This utility extends to protein mapping and the study of vascular permeability in various model systems.

Protein Mapping: The ability of this compound to bind to albumin has been leveraged to develop it as a biomarker for mapping regional albumin concentrations. nih.gov Research has demonstrated that by measuring the longitudinal (R1, 1/T1) and transverse (R2, 1/T2) relaxation rates enhanced by this compound, it is possible to model and estimate albumin concentration in vitro. nih.gov This method provides a potential noninvasive alternative to current techniques for quantifying tissue albumin, which is crucial for understanding conditions like edema and for assessing therapy responses in diseases involving protein leakage. nih.govnih.gov A 2014 study successfully devised and evaluated a binding and relaxation model, finding good agreement between MRI-derived albumin concentration estimates and true values in solutions. nih.gov

Permeability Studies in Model Systems: this compound's nature as a blood-pool agent, which remains in the vasculature for a longer duration due to albumin binding, makes it a powerful tool for studying vascular permeability. nih.govnih.gov In a study on myocardial infarction in a mouse model, this compound was used to quantify changes in myocardial permeability during the remodeling process. Acute ischemia is known to cause endothelial damage, leading to the leakage of plasma proteins like albumin into the myocardial extravascular space. The research showed that R1 measurements after this compound administration were significantly higher in the acute phase post-infarction compared to later stages, suggesting that the agent's uptake can be used to stage myocardial remodeling. This differentiation was not observed with a conventional extracellular agent, highlighting this compound's unique capability as a probe for permeability.

Table 1: Myocardial R1 Measurements Post-Infarction Using this compound
Time Point Post-MIMean Myocardial R1 (s⁻¹) ± SD
Day 3 (Acute Phase)6.29 ± 0.29
Day 10 (Maturation)4.76 ± 0.30
Day 21 (Chronic Phase)4.48 ± 0.14
Data sourced from a preclinical study on myocardial infarction models, illustrating changes in myocardial permeability.

Engineering of this compound Derivatives for Enhanced In Vitro Signal Properties

While extensive research has been conducted on the parent this compound molecule, the synthesis and evaluation of specific derivatives engineered for further enhanced in vitro signal properties are not widely detailed in publicly available literature. However, the design of this compound itself represents a significant feat of chemical engineering.

The molecule consists of a stable gadopentetate (Gd-DTPA) core, a common chelating structure, but it is modified with a phosphodiester linkage to a lipophilic diphenylcyclohexyl group. nih.govnih.gov This lipophilic moiety is the key to its albumin-binding capability and, consequently, its enhanced relaxivity. openaccessjournals.comnih.gov The binding to the large, slow-tumbling albumin molecule dramatically increases the rotational correlation time of the gadolinium complex. openaccessjournals.com This change in molecular dynamics is directly responsible for the substantial increase in T1 relaxivity, particularly at lower magnetic field strengths, which leads to a stronger signal on T1-weighted MR images compared to non-binding agents. nih.govajronline.org

Any future engineering of this compound derivatives would likely focus on modifying this albumin-binding group to further optimize binding affinity (Kd) or to alter the dynamics of the interaction to maximize relaxivity at different magnetic field strengths. nih.gov Research into other gadolinium-based agents has explored conjugating chelates to different molecular scaffolds to target specific tissues or to improve stability, providing a potential roadmap for the development of novel this compound analogs. nih.gov

Integration of this compound in Advanced Imaging Techniques for Material Science or Preclinical Method Development

The unique properties of this compound have prompted its integration into advanced imaging methods, primarily in preclinical development, to extract more detailed physiological information. There is no significant research found on its application in material science.

Preclinical Method Development: A notable advancement is the combination of this compound with the spin-locking (SL) MRI technique. nih.gov While this compound exhibits high relaxivity at clinical field strengths of 3.0 T and below, this advantage diminishes at higher fields. nih.gov Spin-locking, an alternative contrast mechanism, is sensitive to macromolecular content. Researchers hypothesized that combining SL with the albumin-binding properties of this compound could restore high relaxivity at high fields. In vitro studies at 4.7 T confirmed this, showing significantly higher spin-lock relaxation rates (R1ρ) for albumin-bound this compound compared to its unbound state or to a non-binding agent. nih.gov This method not only enhances the signal but also offers a way to differentiate between free and albumin-bound this compound molecules, providing a more nuanced view of tissue physiology. nih.gov

Table 2: In Vitro Relaxation Rates of this compound (0.5 mM) at 4.7 T
ConditionR1 (s⁻¹)R1ρ (s⁻¹)R2 (s⁻¹)
This compound in PBS (Unbound)5.511.211.2
This compound in Serum Albumin (Bound)5.442.151.5
Data from in vitro spin-locking studies, showing significant enhancement of R1ρ and R2 for bound this compound. nih.gov

Furthermore, this compound-enhanced MRI has been used to monitor the real-time effects of anti-vascular cancer therapies in preclinical models. nih.gov In a study using human glioblastoma xenografts in mice, dynamic contrast-enhanced MRI with this compound was able to visualize the initial tumor response to a targeted anti-vascular treatment, demonstrating a significantly steeper decline in signal intensity within the tumor after treatment compared to controls. nih.gov

Methodological Improvements in the Characterization of this compound's Molecular Interactions

Characterizing the complex molecular interactions of this compound, particularly its binding to albumin and its behavior in biological tissues, has required the development of sophisticated analytical methods.

One key methodological improvement involves the creation of a mathematical model that relates MRI-derived relaxation rates to albumin concentration. nih.gov This model assumes a chemical equilibrium between free and bound this compound and uses the distinct relaxivity values of these two states to calculate the bound fraction of the agent. nih.gov By fitting measured R1 and R2 data to this model, researchers were able to produce quantitative maps of albumin concentration in vitro, achieving high correlation with known values (Pearson correlation coefficients of 0.85 at 3.0T and 0.88 at 4.7T). nih.gov

Another advancement came from research aiming to determine the compartmentalization of this compound in the myocardium. dartmouth.edu This study used simulations and in vivo measurements in healthy volunteers to understand the water exchange dynamics between different tissue compartments. The results indicated that a three-compartment model—with slow water exchange between the vascular and interstitial spaces, and fast exchange between the interstitium and myocytes—is the most appropriate for describing the behavior of this compound in the heart. dartmouth.edu This improved characterization is crucial for accurately quantifying physiological parameters like fractional myocardial blood volume.

Exploration of this compound's Chemical Reactivity in Controlled Environments

The chemical reactivity of this compound, like other gadolinium-based contrast agents (GBCAs), is primarily defined by its stability and the potential for the toxic gadolinium ion (Gd³⁺) to be released from its chelating ligand. nih.gov

This compound is a linear, ionic chelate based on a Gd-DTPA (gadopentetate) core. nih.govajronline.org The drug substance consists of the gadolinium chelate substituted with a diphenylcyclohexyl-phosphate group, and the final formulation is an aqueous solution with the pH adjusted to between 6.5 and 8.0. nih.gov In vitro studies have shown that this compound has high thermodynamic, conditional, and kinetic stability compared to other linear gadolinium chelates. ajronline.org

A key chemical reaction of concern for all GBCAs, especially in controlled environments containing other metal ions, is transmetallation. nih.govnih.gov This is a reaction where an endogenous metal ion, such as zinc, displaces the Gd³⁺ from its ligand. nih.gov While specific kinetic studies on this compound's transmetallation are not as prevalent as for some other agents, the stability of linear chelates is generally lower than that of macrocyclic agents. nih.govnih.gov However, the high affinity of this compound for albumin may provide an additional stabilizing effect in physiological environments by protecting the chelate. nih.gov In genotoxicity tests conducted as part of its safety evaluation, this compound was found to be negative in the in vitro bacterial reverse mutation assay and the CHO chromosome aberration assay, indicating a lack of mutagenic chemical reactivity under those controlled test conditions. rxlist.comfda.gov

Q & A

Q. What are the critical physicochemical properties of Gadofosveset that determine its efficacy as a blood pool contrast agent in MRI studies?

Methodological Answer: Focus on parameters such as relaxivity (r₁/r₂), plasma protein binding affinity, thermodynamic stability, and osmolality. Experimental protocols should include nuclear magnetic resonance dispersion (NMRD) profiling to measure relaxivity under varying magnetic fields . Validate protein binding using equilibrium dialysis or ultrafiltration, and correlate results with in vivo imaging outcomes to establish structure-activity relationships .

Q. How should researchers design controlled experiments to assess this compound’s biodistribution in preclinical models?

Methodological Answer: Use radiolabeled (e.g., ¹⁵³Gd) this compound in rodent models to track biodistribution via gamma counting or autoradiography. Standardize variables such as injection dose (0.03–0.1 mmol/kg), anesthesia protocols, and imaging timepoints (e.g., 5, 30, 60 minutes post-injection). Include control groups receiving saline or non-targeted contrast agents to isolate this compound-specific effects .

Q. What validation methods are recommended to confirm this compound’s stability in physiological environments?

Methodological Answer: Conduct stability assays in simulated physiological conditions (pH 7.4, 37°C) using inductively coupled plasma mass spectrometry (ICP-MS) to quantify free gadolinium ions over time. Pair with size-exclusion chromatography to monitor macromolecular aggregation. Stability thresholds should align with regulatory guidelines (e.g., <1% free Gd³⁺ release at 24 hours) .

Advanced Research Questions

Q. How can conflicting data on this compound’s relaxivity in tumor versus healthy tissue be resolved?

Methodological Answer: Systematically control variables such as magnetic field strength (1.5T vs. 3T), tumor vascularization status, and interstitial pressure. Use multi-compartment pharmacokinetic modeling to differentiate contributions from vascular vs. extracellular uptake. Pair with histopathology to correlate relaxivity changes with tumor microenvironment features (e.g., hypoxia, collagen density) .

Q. What advanced imaging protocols optimize this compound’s utility for dynamic contrast-enhanced MRI (DCE-MRI) in angiogenesis studies?

Methodological Answer: Employ a hybrid protocol combining high temporal resolution (≤5 sec/scan) for arterial input function (AIF) quantification with high spatial resolution for tumor permeability analysis. Use dual-echo sequences to correct for T2* effects. Validate with immunohistochemistry for microvessel density (CD31 staining) and correlate with Ktrans values derived from Tofts modeling .

Q. Which statistical approaches are most robust for analyzing this compound’s heterogeneous pharmacokinetic data across patient cohorts?

Methodological Answer: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in parameters like clearance and volume of distribution. Use Bayesian hierarchical models to integrate prior data from preclinical studies. Sensitivity analyses should test assumptions about renal function and protein binding variability .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound’s interactions with serum albumin?

Methodological Answer: Combine isothermal titration calorimetry (ITC) to quantify binding thermodynamics with molecular dynamics simulations to predict interaction sites. Validate using site-directed mutagenesis of albumin and surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference findings with clinical albumin polymorphism data to assess translational relevance .

Reproducibility and Ethics

Q. What steps ensure reproducibility in this compound dose-response studies across laboratories?

Methodological Answer: Adopt standardized phantoms (e.g., Eurospin T1/T2) for MRI calibration. Share raw datasets and analysis pipelines via repositories like Zenodo. Report injection parameters using the DICOM Contrast Agent Module (CID 10013) to align metadata. Include batch numbers for this compound and serum albumin sources to control for lot variability .

Q. How should researchers address ethical considerations in human trials involving this compound?

Methodological Answer: Design trials adhering to the Declaration of Helsinki and GCP guidelines. Prioritize nephrogenic systemic fibrosis (NSF) risk mitigation by excluding patients with eGFR <30 mL/min/1.73m². Use informed consent forms to disclose gadolinium retention risks, and include independent safety monitoring boards for adverse event adjudication .

Data Management and Reporting

Q. What frameworks support FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

Methodological Answer: Use ISA (Investigation, Study, Assay) frameworks to structure metadata, linking experimental protocols to raw imaging files (DICOM) and processed data (BIDS format). Deposit datasets in specialized repositories like the Open Science Framework (OSF) with DOIs. Annotate conflicts in relaxivity values using RDF (Resource Description Framework) to enable machine-readable transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.